molecular formula C9H11IN2O2 B13478670 ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate

ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B13478670
M. Wt: 306.10 g/mol
InChI Key: IZSPMYCKVKCIRR-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate (NaHCO₃). This reaction yields 5-substituted 4-iodo-1-tosylpyrazoles, which can be further modified to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include molecular iodine, sodium bicarbonate, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The presence of the iodine atom and cyclopropyl group can enhance these interactions, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C9H11IN2O2

Molecular Weight

306.10 g/mol

IUPAC Name

ethyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C9H11IN2O2/c1-2-14-9(13)8-6(10)7(11-12-8)5-3-4-5/h5H,2-4H2,1H3,(H,11,12)

InChI Key

IZSPMYCKVKCIRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1I)C2CC2

Origin of Product

United States

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